molecular formula C10H8ClNO2 B15369013 5-Chloro-3-(3-methoxyphenyl)-1,2-oxazole CAS No. 51726-15-9

5-Chloro-3-(3-methoxyphenyl)-1,2-oxazole

Cat. No.: B15369013
CAS No.: 51726-15-9
M. Wt: 209.63 g/mol
InChI Key: VUUKHPRIKWTKDE-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-methoxyphenyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5 and a 3-methoxyphenyl group at position 2. The 1,2-oxazole (isoxazole) scaffold is notable for its presence in bioactive molecules, including enzyme inhibitors and antimicrobial agents .

Properties

CAS No.

51726-15-9

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-3-(3-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8ClNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,1H3

InChI Key

VUUKHPRIKWTKDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,2-Oxazole Derivatives

Key Observations :

  • Substituent Effects : Chlorine at position 5 (target compound) contrasts with alkyl (e.g., butyl in ), aryl (e.g., phenyl in ), or heteroaryl (e.g., methylthiophenyl in ) groups. Chlorine’s electronegativity may enhance oxidative stability compared to hydrocarbon chains.
  • Synthetic Routes : Gold-catalyzed cyclization (e.g., ) offers regioselectivity, while alkyne-imidoyl chloride reactions (e.g., ) enable diverse substitution but require purification via HPLC.
  • Physical States : Crystalline solids (e.g., ) suggest higher melting points than oils (e.g., ), impacting solubility and formulation.

Key Observations :

  • Enzyme Inhibition: Dichlorophenoxy-substituted derivatives (e.g., ) target bacterial enoyl-ACP reductase, critical for fatty acid biosynthesis. The absence of this group in the target compound suggests divergent biological targets.
  • Anti-inflammatory Potential: Trimethoxyphenyl and methylthiophenyl substituents (e.g., ) enhance LOX/COX-2 inhibition, likely due to improved hydrophobic interactions with enzyme pockets.
  • Structural-Activity Relationships (SAR) : The 3-methoxyphenyl group (common in and target compound) may favor π-π stacking in enzyme binding, while chlorine at position 5 could hinder metabolism via steric or electronic effects.

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected 1,2-Oxazoles
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Features
5-Chloro-3-(3-methoxyphenyl)-1,2-oxazole Not reported (predicted deshielding at C5) N/A Chlorine induces deshielding
5-(3-MeO-C₆H₄)-3-phenyl-1,2-oxazole 6.72 (s, 1H, isoxazole CH) 161.2 (C=O), 114.9 (Ar-C) Dihedral angles: 15.2–17.1° between rings
5-Butyl-3-[4-(2,4-Cl₂-PhO)-3-MeO-C₆H₃]-1,2-oxazole 7.71 (d, J = 2.1 Hz, Ar-H) 174.1 (C=O), 128.4 (Cl-C) HPLC purity: 98%

Key Observations :

  • NMR Signatures : Isoxazole protons resonate near δ 6.7–7.7 ppm, with substituents altering chemical shifts. Chlorine’s electronegativity may downfield-shift adjacent carbons.
  • Crystallography : Dihedral angles between aromatic rings (e.g., 15.2° in ) influence molecular packing and solubility. The target compound’s chlorine may further distort planarity.

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